Carbamic acid, N-methyl-, 3-dimethylamino-4-methylphenyl ester, hydrochloride
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Overview
Description
Carbamic acid, N-methyl-, 3-dimethylamino-4-methylphenyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique molecular configuration, which includes a carbamic acid ester linked to a dimethylamino group and a methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-methyl-, 3-dimethylamino-4-methylphenyl ester, hydrochloride typically involves the reaction of N-methylcarbamic acid with 3-dimethylamino-4-methylphenol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-methyl-, 3-dimethylamino-4-methylphenyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogens and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.
Scientific Research Applications
Carbamic acid, N-methyl-, 3-dimethylamino-4-methylphenyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Carbamic acid, N-methyl-, 3-dimethylamino-4-methylphenyl ester, hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes and receptors, altering their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, dimethyl-, 3-(dimethylamino)phenyl ester
- Carbamic acid, methyl-, 3-methylphenyl ester
- Carbamic acid, 4-methylphenyl, methyl ester
Uniqueness
Carbamic acid, N-methyl-, 3-dimethylamino-4-methylphenyl ester, hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
63982-47-8 |
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Molecular Formula |
C11H17ClN2O2 |
Molecular Weight |
244.72 g/mol |
IUPAC Name |
dimethyl-[2-methyl-5-(methylcarbamoyloxy)phenyl]azanium;chloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-8-5-6-9(15-11(14)12-2)7-10(8)13(3)4;/h5-7H,1-4H3,(H,12,14);1H |
InChI Key |
KWENXLVKXBGHNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)NC)[NH+](C)C.[Cl-] |
Origin of Product |
United States |
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